molecular formula C19H10ClF3N2S B2653757 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 338963-44-3

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2653757
CAS No.: 338963-44-3
M. Wt: 390.81
InChI Key: FARIEHMQZOFAJC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H10ClF3N2S and its molecular weight is 390.81. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for use in proton exchange membranes (PEMs) for fuel cells. These copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeabilities, which are crucial for fuel cell performance. Their synthesis involves nucleophilic substitution reactions, showcasing the importance of nitrile and fluorinated groups in developing advanced materials for energy applications (Sankir et al., 2007).

Antimicrobial Activity

Compounds similar in structure to the query, particularly those containing chlorophenyl and phenylsulfanyl groups, have been studied for their antimicrobial activity. A study synthesized derivatives like 2-Methoxy and 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile and tested them against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Guna et al., 2015).

Environmental Remediation

Research on the degradation of chlorophenols, compounds related to the query's chlorophenyl group, highlights the potential for environmental remediation applications. For instance, the photocatalytic degradation of 4-chlorophenol using persulfate and oxalic acid with a heterogeneous Fenton-like system demonstrates effective approaches for water treatment, reducing toxic contaminants in wastewater (Hadi et al., 2020).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2S/c20-13-8-6-12(7-9-13)17-10-16(19(21,22)23)15(11-24)18(25-17)26-14-4-2-1-3-5-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARIEHMQZOFAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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